N-(but-3-en-1-yl)hydroxylamine hydrochloride

Catalog No.
S14015793
CAS No.
M.F
C4H10ClNO
M. Wt
123.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(but-3-en-1-yl)hydroxylamine hydrochloride

Product Name

N-(but-3-en-1-yl)hydroxylamine hydrochloride

IUPAC Name

N-but-3-enylhydroxylamine;hydrochloride

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

InChI

InChI=1S/C4H9NO.ClH/c1-2-3-4-5-6;/h2,5-6H,1,3-4H2;1H

InChI Key

HGCIBTJATVPDEP-UHFFFAOYSA-N

Canonical SMILES

C=CCCNO.Cl

N-(but-3-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol. It is a derivative of hydroxylamine, characterized by the substitution of the hydroxylamine group with a but-3-en-1-yl group. This compound appears as a white to off-white crystalline solid and is soluble in water, making it suitable for various

  • Oxidation: The compound can be oxidized to produce oximes or nitrones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: It can be reduced to yield primary amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxylamine group can engage in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

These reactions highlight its versatility as a reagent in organic synthesis .

N-(but-3-en-1-yl)hydroxylamine hydrochloride exhibits biological activity that makes it valuable in research. It can modify biomolecules and is used in enzyme mechanism studies. Its ability to form stable complexes with metal ions also positions it as a potential candidate for catalytic processes in biological systems .

The synthesis of N-(but-3-en-1-yl)hydroxylamine hydrochloride typically involves the following steps:

  • Preparation of Hydroxylamine: Hydroxylamine hydrochloride is dissolved in water.
  • Base Addition: A base, such as sodium hydroxide, is added to generate free hydroxylamine.
  • Introduction of But-3-en-1-yl Halides: But-3-en-1-yl halides are introduced to the mixture.
  • Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction completes.
  • Product Isolation: The product is isolated through filtration or extraction followed by recrystallization for purification.

This method allows for efficient production of the compound, which can then be utilized in various applications .

N-(but-3-en-1-yl)hydroxylamine hydrochloride has several notable applications:

  • Organic Synthesis: It serves as a reagent for synthesizing oximes and hydroxamic acids.
  • Pharmaceutical Testing: The compound acts as a reference standard to ensure accuracy and reliability in analytical results during pharmaceutical testing.
  • Biological Studies: It is used to investigate enzyme mechanisms and modify biomolecules.
  • Industrial

Research into interaction studies involving N-(but-3-en-1-yl)hydroxylamine hydrochloride focuses on its reactivity with different electrophiles and metal ions. Its nucleophilic properties allow it to form complexes that may enhance catalytic activity or influence biochemical pathways. Understanding these interactions is crucial for optimizing its applications in both synthetic and biological contexts .

Several compounds share structural similarities with N-(but-3-en-1-yl)hydroxylamine hydrochloride, including:

Compound NameMolecular FormulaUnique Features
HydroxylamineNH2OHSimple structure without alkene substitution
N-(prop-2-en-1-yl)hydroxylamineC3H7NOShorter carbon chain with similar functional group
O-(but-2-enyl)hydroxylamineC4H9NODifferent geometric configuration (cis/trans)

N-(but-3-en-1-yl)hydroxylamine hydrochloride stands out due to its specific alkene functionalization, which may influence its reactivity patterns and biological interactions compared to these similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

123.0450916 g/mol

Monoisotopic Mass

123.0450916 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

Explore Compound Types